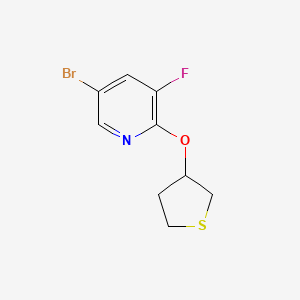

5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine is a chemical compound that has been widely used in scientific research. It is commonly referred to as BTFP and is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC by BTFP has been shown to have significant effects on cellular signaling pathways, making it a valuable tool for studying cellular processes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives, closely related to 5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine, have been synthesized and evaluated for their antimicrobial activities. These compounds, including 5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine, have shown good to moderate antimicrobial activity, suggesting their potential in medical research and applications (Bayrak et al., 2009).

Trace Enrichment in Chromatography

In a study focusing on the enrichment of pyrimidine nucleobases, 5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine played a role in developing a methodology for trace enrichment using a silver-loaded thiol stationary phase. This technique is significant in analytical chemistry, particularly in chromatography (Lipschitz et al., 1989).

N-Arylation and Library Development

Research on the N-arylation of 3-alkoxypyrazoles, which involves the use of bromopyridines similar to 5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine, has been conducted to develop libraries of new chemical entities. This study is significant for the development of new compounds in pharmaceutical and chemical research (Guillou et al., 2010).

Fluorescent Probe Development

A study developed a fluorescent probe based on a combination of pyrene ring and substituted pyridine, similar to 5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine. This research is crucial for advancing bioimaging techniques, as such probes can be used for imaging in vivo, including in cells and small organisms (Chao et al., 2019).

Nitrogen-Boron Coordination in Chemical Structures

Research on pyridoxaboroles, which involves compounds like 5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine, has led to insights into nitrogen-boron coordination versus hydrogen bonding in chemical structures. This understanding is valuable for developing new materials and chemicals with specific properties (Steciuk et al., 2015).

Synthesis of Novel Pyridine-Based Derivatives

A study described the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reaction, involving compounds similar to 5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine. This research contributes to the field of synthetic chemistry, particularly in creating new compounds with potential applications in various industries (Ahmad et al., 2017).

Carbon Dots with High Fluorescence

A study on carbon dots with high fluorescence quantum yield, where 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) was a key ingredient, shows relevance to 5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine due to the pyridine structure. This research is crucial for developing advanced materials in nanotechnology and photonics (Shi et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and other organoboron reagents.

Mode of Action

It’s plausible that it undergoes a similar mechanism as other organoboron compounds in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s likely involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant implications in organic synthesis.

Action Environment

Similar organoboron compounds are known to be relatively stable and environmentally benign , suggesting that this compound may exhibit similar characteristics.

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNOS/c10-6-3-8(11)9(12-4-6)13-7-1-2-14-5-7/h3-4,7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGBXRYGQWLHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2827226.png)

![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)

![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827234.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2827235.png)

![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)

![methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2827237.png)

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)